molecular formula C26H20N2O2 B12335207 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline CAS No. 95950-20-2

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B12335207
CAS No.: 95950-20-2
M. Wt: 392.4 g/mol
InChI Key: FUOQHQZASFBART-UHFFFAOYSA-N
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Description

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline (CAS: 95950-20-2) is a disubstituted derivative of 1,10-phenanthroline, featuring electron-donating 4-methoxyphenyl groups at the 4,7 positions. Its synthesis typically involves nucleophilic aromatic substitution using 4,7-dichloro-1,10-phenanthroline as a precursor . The methoxy groups enhance electron density on the phenanthroline core, influencing coordination chemistry and photophysical properties. This compound is notable for applications in organic light-emitting diodes (OLEDs), where it exhibits strong red phosphorescence and high quantum efficiency .

Properties

CAS No.

95950-20-2

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

4,7-bis(4-methoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C26H20N2O2/c1-29-19-7-3-17(4-8-19)21-13-15-27-25-23(21)11-12-24-22(14-16-28-26(24)25)18-5-9-20(30-2)10-6-18/h3-16H,1-2H3

InChI Key

FUOQHQZASFBART-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the reaction of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of phenanthroline-5,6-dione derivatives.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of substituted phenanthroline derivatives with various functional groups.

Scientific Research Applications

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as luminescence or anticancer activity. The molecular targets include DNA and proteins, where the compound can intercalate or bind, disrupting normal cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Nucleophilicity: Phenothiazine derivatives exhibit higher nucleophilicity than carbazole analogs, leading to superior yields (84-96% vs. 50-70%) .
  • Purification: Methoxyphenyl and phenothiazine derivatives are purified via crystallization, whereas carbazole derivatives require chromatography due to complex reaction mixtures .

Electronic and Photophysical Properties

Table 2: Electronic and Application-Based Comparisons
Compound λemission (nm) Quantum Efficiency (%) Thermal Stability Applications References
4,7-Bis(4-methoxyphenyl)-1,10-phen 611-651 45 High Red OLEDs, metal complexes
4,7-Bis(naphthalene-β-yl)-1,10-phen (β-BNPhen) - - Very high Electron transport materials (ETMs)
4,7-Di(9H-carbazol-9-yl)-1,10-phen - - Moderate Supramolecular chemistry, sensors
4,7-Bis(4-bromophenyl)-1,10-phen - - High OLEDs, photocatalysis

Key Observations :

  • Phosphorescence : The methoxyphenyl derivative emits red light (611-651 nm) with 45% quantum efficiency, ideal for OLEDs .
  • Thermal Stability : β-BNPhen (naphthyl-substituted) exhibits superior thermal stability, attributed to extended π-conjugation .
  • Biological Activity: 4,7-Phenanthroline derivatives with nitrogen-rich substituents (e.g., amino groups) show antimicrobial activity but variable toxicity .

Coordination Chemistry and Metal Complexes

The 4,7-substituents influence metal-ligand interactions:

  • Osmium Complexes : Methoxyphenyl-substituted phenanthroline forms Os(II) complexes with strong metal-to-ligand charge transfer (MLCT), enabling bright red OLEDs (1400 cd/m²) .
  • Iron Complexes: Electron-donating substituents (e.g., methoxyphenyl) lower oxidation potentials in Fe(II)-tris-chelates, enhancing redox activity .
  • Copper Complexes : Derivatives like 2,9-di(aryl)-1,10-phenanthrolines are used in photocatalytic applications, but 4,7-substitution alters steric and electronic profiles .

Biological Activity

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is a compound belonging to the phenanthroline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and parasitology. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the phenanthroline core followed by substitution reactions to introduce the methoxyphenyl groups. The structural integrity of this compound is crucial for its biological activity, particularly in its ability to interact with DNA and other biomolecules.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines including:

  • Prostate Cancer (PC-3)
  • Breast Cancer (MCF-7)
  • Cervical Cancer (HeLa)

In vitro assays have demonstrated that the compound induces apoptosis in cancer cells, with IC50 values ranging from 18 μM to 80 μM depending on the cell line tested . The mechanism of action appears to involve DNA intercalation and the induction of oxidative stress leading to cell death.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
PC-318Apoptosis induction
MCF-730DNA intercalation
HeLa80Reactive oxygen species generation

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promising results against protozoan parasites. Studies indicate that it possesses antimalarial activity against Plasmodium falciparum, with selectivity indices demonstrating a favorable ratio between cytotoxicity and antiparasitic efficacy. For instance, one derivative exhibited an IC50 value of 2.52 μM against Leishmania donovani and a selectivity index of 91 against Trypanosoma brucei brucei .

Table 2: Antiparasitic Activity of this compound

ParasiteIC50 (μM)Selectivity Index
Plasmodium falciparum<5High
Leishmania donovani2.52Moderate
Trypanosoma brucei bruceiNot specifiedHigh

Interaction with DNA

The biological activity of this compound is largely attributed to its ability to bind to DNA. Studies utilizing fluorescence resonance energy transfer (FRET) and circular dichroism have confirmed that this compound can stabilize G-quadruplex structures in telomeric DNA sequences associated with several protozoan parasites . This stabilization may hinder the replication processes of these parasites.

Induction of Apoptosis

The induction of apoptosis is another critical mechanism through which this compound exerts its anticancer effects. Flow cytometry analyses have revealed that treatment with this compound leads to an increase in sub-G1 populations in cell cycle analysis, indicative of apoptotic cell death .

Case Studies

Recent research has focused on the development of novel derivatives based on the phenanthroline scaffold. One study synthesized various substituted phenanthrolines and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications enhanced both anticancer and antiparasitic activities significantly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline, and what analytical techniques confirm its purity?

  • Methodology : Synthesis typically starts with 4,7-dihalo-1,10-phenanthroline (e.g., dichloro or dibromo derivatives). Cross-coupling reactions like Suzuki-Miyaura with 4-methoxyphenylboronic acid under palladium catalysis are employed. Purification involves column chromatography or recrystallization. Characterization uses 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm substituent positions, IR spectroscopy for functional groups, and mass spectrometry (MS) for molecular weight validation. Yields range from 40–70% in analogous syntheses of 4,7-diarylphenanthrolines .

Q. How do the 4-methoxyphenyl substituents influence the ligand’s coordination behavior compared to unsubstituted 1,10-phenanthroline?

  • Methodology : The electron-donating methoxy groups increase electron density on the phenanthroline core, enhancing π-backbonding with transition metals. This stabilizes metal complexes (e.g., FeII^{II}, CuI^I) and lowers oxidation potentials, as observed in tris(phenanthroline)iron(II) complexes. Comparative cyclic voltammetry (CV) studies with unsubstituted phenanthroline reveal shifts in redox potentials .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodology : The ligand forms stable complexes with transition metals for catalytic and optoelectronic studies. For example, copper complexes are used in Ullmann cross-coupling reactions, where methoxy groups modulate electronic properties. Ruthenium complexes (e.g., RuII^{II}-tris-chelates) are explored for oxygen sensing due to their luminescence .

Advanced Research Questions

Q. What methodologies are employed to analyze the electrochemical redox mechanisms of this compound metal complexes?

  • Methodology : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile with 0.1 M TBAPF6_6) identifies redox potentials. In-situ UV-Vis and IR spectroelectrochemistry track structural changes during electron transfer. Controlled potential electrolysis coupled with HPLC-MS identifies decomposition pathways and reaction intermediates. For example, 4,7-di(9H-carbazol-9-yl) derivatives undergo reversible oxidation at +1.2 V vs. Ag/Ag+^+ .

Q. How can computational chemistry predict the impact of 4-methoxyphenyl groups on charge transport properties in OLED applications?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and charge mobility. Molecular dynamics simulations assess intermolecular interactions (e.g., hydrogen bonding in BPhen derivatives) affecting electron transport. For 4,7-disubstituted phenanthrolines, methoxy groups enhance thermal stability (Td_d > 300°C) and electron mobility (µe_e ~ 103^{-3} cm2^2V1^{-1}s1^{-1}) by extending π-conjugation .

Q. What strategies optimize this compound as a ligand in copper-catalyzed cross-coupling reactions?

  • Methodology : Ligand optimization involves tuning substituent electronic effects. Methoxy groups increase electron density on copper, accelerating oxidative addition steps. Reaction screening in aqueous/organic media with pH control (e.g., NaOH) enhances solubility and turnover frequency. For example, 4,7-dihydroxy-phenanthroline achieves >90% yield in Ullmann reactions at 80°C .

Q. How do steric and electronic effects of 4-methoxyphenyl groups compare to other substituents (e.g., phenyl, carbazole) in tris(phenanthroline)iron(II) complexes?

  • Methodology : Redox potentials are measured via CV in dichloromethane. Methoxyphenyl-substituted complexes exhibit lower oxidation potentials (E1/2_{1/2} = +0.85 V vs. SCE) compared to phenyl (E1/2_{1/2} = +1.05 V) due to electron donation. Steric maps from X-ray crystallography show methoxy groups reduce steric hindrance, improving metal-ligand binding kinetics .

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